2-(2-Chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Description
2-(2-Chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone is a complex organic compound characterized by the presence of chloro, fluoro, and nitro functional groups attached to a phenyl ring and a piperazine moiety
Properties
Molecular Formula |
C18H17ClFN3O3 |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H17ClFN3O3/c19-16-2-1-3-17(20)15(16)12-18(24)22-10-8-21(9-11-22)13-4-6-14(7-5-13)23(25)26/h1-7H,8-12H2 |
InChI Key |
OTNCBXQCCJJNBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone typically involves multi-step organic reactions. One common approach is to start with the chlorination and fluorination of a phenyl ring, followed by the introduction of a nitro group. The piperazine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chloro or fluoro groups.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorophenol: Shares the chloro and fluoro functional groups but lacks the piperazine and nitro groups.
2-Chloro-4-fluorophenylacetonitrile: Similar in structure but contains a nitrile group instead of the piperazine and nitro groups.
2-Bromo-4-chloro-6-fluorophenol: Contains bromine instead of the nitro group.
Uniqueness
2-(2-Chloro-6-fluorophenyl)-1-[4-(4-nitrophenyl)piperazino]-1-ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
